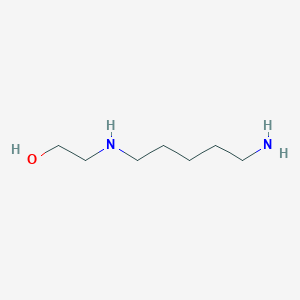

N-(2-Hydroxyethyl)-1,5-pentanediamine

Description

Contextualization within Amine and Polyamine Chemistry

Amines and polyamines are ubiquitous in the chemical and biological sciences, playing critical roles in a myriad of processes. Polyamines, which are organic compounds with two or more primary amino groups, are fundamental to cell growth, proliferation, and differentiation. nih.gov Their ability to interact with negatively charged macromolecules like DNA and RNA underscores their biological significance. researchgate.net

N-(2-Hydroxyethyl)-1,5-pentanediamine is a derivative of the naturally occurring polyamine cadaverine (B124047) (1,5-pentanediamine). nih.gov The introduction of a hydroxyethyl (B10761427) group onto the diamine structure significantly alters its chemical personality. This functionalization introduces a hydroxyl group, which can participate in hydrogen bonding and act as a nucleophile or a site for further chemical modification. This dual functionality distinguishes it from simple diamines and opens up avenues for the synthesis of more complex molecules and materials. The presence of both primary and secondary amine groups, along with the hydroxyl group, allows for a diverse range of chemical reactions and coordination behaviors.

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research lies in its potential as a versatile building block and ligand. While extensive research specifically on this compound is still emerging, the known applications of structurally similar compounds provide a strong indication of its potential.

In the realm of coordination chemistry, the amine and hydroxyl groups of this compound can act as ligands, forming stable complexes with various metal ions. Studies on analogous N-(2-hydroxyethyl)-ethylenediamine have shown that the amine groups typically act as bidentate N-donor ligands, while the hydroxyl group may or may not be involved in coordination depending on the metal ion and reaction conditions. researchgate.net This coordination behavior is crucial for the development of new catalysts, metal-organic frameworks (MOFs), and materials with interesting magnetic or optical properties. The study of complex formation equilibria of polyamine ligands with metal ions like copper(II) and zinc(II) is an active area of research, driven by the desire to understand their role in biological systems and to design new chelating agents. nih.gov

Furthermore, the bifunctional nature of this compound makes it a promising monomer or crosslinking agent in polymer chemistry. The amine groups can react with compounds like epoxides or isocyanates to form epoxy resins or polyurethanes, respectively. The hydroxyl group offers a site for esterification or etherification, allowing for the incorporation of different functionalities into the polymer backbone. This can lead to the development of polymers with tailored properties such as improved adhesion, thermal stability, and water solubility. For instance, related diamines like 2-methylpentamethylenediamine are used as curing agents for epoxy resins and as crystallinity disruptors in polyamides. wikipedia.org

The synthesis of derivatives from this compound can also lead to novel compounds with specific applications. For example, the reaction of the hydroxyl group can be used to attach this molecule to other substrates, creating functionalized surfaces or new drug delivery systems. The fundamental structure of this compound, combining a flexible aliphatic chain with reactive end-groups, ensures its continued exploration in various fields of applied chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 23545-30-4 |

| Molecular Formula | C7H18N2O |

| Molecular Weight | 146.23 g/mol |

| Appearance | White powder |

| Purity | 99% |

| Storage | Room temperature |

Note: The data in this table is compiled from various chemical supplier databases. znaturforsch.com

Related Polyamines and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,5-Pentanediamine (Cadaverine) | 462-94-2 | C5H14N2 | 102.18 |

| N-(2-Hydroxyethyl)ethylenediamine | 111-41-1 | C4H12N2O | 104.15 |

| 2-Methylpentamethylenediamine | 15520-10-2 | C6H16N2 | 116.21 |

This table presents a comparison of this compound with related polyamines. nih.govwikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C7H18N2O |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2-(5-aminopentylamino)ethanol |

InChI |

InChI=1S/C7H18N2O/c8-4-2-1-3-5-9-6-7-10/h9-10H,1-8H2 |

InChI Key |

PVEDNAQTIGMRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CCNCCO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Aminolysis and Alcoholysis Reactions

N-(2-Hydroxyethyl)-1,5-pentanediamine can participate in aminolysis and alcoholysis reactions, primarily through its amine and hydroxyl functionalities, respectively.

Aminolysis: The primary and secondary amine groups of this compound can act as nucleophiles in aminolysis reactions, which involve the cleavage of a chemical bond by an amine. A common example is the aminolysis of esters, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an amide and an alcohol. This reaction generally proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically accelerated by moderate heating.

In the context of this compound, both the primary and secondary amine groups can react with esters.

Alcoholysis: The primary hydroxyl group in this compound can engage in alcoholysis reactions. This type of reaction involves the cleavage of a bond by an alcohol. For instance, in the presence of a suitable catalyst, the hydroxyl group can react with an ester in a transesterification reaction, leading to the formation of a new ester and a new alcohol.

Nucleophilic Reactivity of Amine and Hydroxyl Functionalities

The nucleophilicity of the amine and hydroxyl groups in this compound is a key determinant of its chemical reactivity. Nucleophilicity refers to the ability of an electron-rich species to donate an electron pair to an electron-deficient center.

Generally, amines are stronger nucleophiles than alcohols. This is because nitrogen is less electronegative than oxygen, and thus its lone pair of electrons is more available for donation. Within the this compound molecule, the nucleophilicity of the two amine groups differs. Secondary amines are typically more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, which increases the electron density on the nitrogen atom. nih.govmasterorganicchemistry.com However, steric hindrance can also play a role, and in some cases, may reduce the reactivity of the secondary amine compared to the primary amine. masterorganicchemistry.com

The hydroxyl group, while being a weaker nucleophile than the amine groups, can still participate in nucleophilic reactions, particularly under conditions that enhance its reactivity, such as deprotonation to form an alkoxide ion. The protonation state of a nucleophilic atom significantly impacts its nucleophilicity; a negatively charged oxygen atom in an alkoxide is a much stronger nucleophile than the neutral oxygen in a hydroxyl group.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The kinetics of aminolysis reactions are influenced by several factors, including the structure of the amine and the ester, the solvent, and the presence of catalysts. For the aminolysis of esters with amines, the reaction generally follows second-order kinetics, being first order in both the amine and the ester.

A study on the aminolysis of pentyl acetate (B1210297) with ethanolamine (B43304), a compound structurally similar to the hydroxyethyl (B10761427) portion of this compound, provides insight into the kinetic parameters. The reaction to form N-(2-hydroxyethyl)acetamide was found to have a relatively low activation energy of 15.8 kJ∙mol⁻¹. dnu.dp.ua This suggests a facile reaction under appropriate conditions. In contrast, the subsequent transesterification reaction involving the newly formed amide had a significantly higher activation energy of 89.1 kJ∙mol⁻¹. dnu.dp.ua

| Reaction | Activation Energy (kJ∙mol⁻¹) | Enthalpy of Activation (kJ∙mol⁻¹) | Entropy of Activation (J∙mol⁻¹∙K⁻¹) |

|---|---|---|---|

| Aminolysis of Pentyl Acetate with Ethanolamine | 15.8 | 12.5 | -238.5 |

| Transesterification of N-(2-hydroxyethyl)acetamide with Pentyl Acetate | 89.1 | 85.8 | -58.4 |

Thermodynamic Considerations: The thermodynamics of reactions involving this compound determine the extent to which a reaction will proceed towards products. For instance, in the aminolysis of an ester, the reaction is generally favored thermodynamically as a stronger base (the amine) is consumed and a weaker base (the alcohol) is produced. ntnu.no

Thermodynamic data for the parent diamine, 1,5-pentanediamine, shows an enthalpy of fusion of 29.82 kJ/mol. nist.gov For a related salt, 1,5-pentanediamine adipate (B1204190) dihydrate, the dehydration process has a total enthalpy of 40.13 kJ·mol⁻¹, and the subsequent melting of the anhydrous salt has an enthalpy of fusion of 22.13 kJ·mol⁻¹. mdpi.com While not directly applicable to the reactions of this compound, these values provide a general understanding of the energetics of related compounds. Thermodynamic modeling of a similar compound, N-(2-Hydroxyethyl)-piperazine (HEPZ), used in CO2 capture, has been performed to predict reaction equilibria and heat of reaction, highlighting the importance of thermodynamic data in understanding and optimizing chemical processes. frontiersin.org

Stability and Degradation Pathways (Chemical Perspective)

The chemical stability of this compound is a critical aspect, particularly in industrial applications where it may be exposed to elevated temperatures, oxygen, and other reactive species. Degradation can lead to loss of the desired compound and the formation of potentially problematic byproducts.

The degradation of amines often occurs through thermal and oxidative pathways. Studies on similar amines used in CO₂ capture processes, such as blends of 1-(2-hydroxyethyl)pyrrolidine and 3-amino-1-propanol, have shown that degradation is accelerated by factors like high oxygen concentration, elevated temperatures, and the presence of metals like iron. nih.gov

Potential degradation pathways for this compound can be inferred from related structures. For linear polyamidoamines, a major degradation route in aqueous solution at neutral or alkaline pH is the retro-aza-Michael reaction. researchgate.net While not directly applicable, this highlights the potential for cleavage of C-N bonds under certain conditions.

For amines containing hydroxyl groups, oxidative degradation can be a significant pathway. The presence of both amine and hydroxyl functionalities can lead to complex degradation mechanisms, potentially involving the formation of aldehydes, carboxylic acids, and smaller amine fragments. In cyclic degradation experiments of a blend containing 1-(2-hydroxyethyl)pyrrolidine, major degradation products included ammonia, formic acid, and various N-substituted and fragmented amine derivatives. nih.gov This suggests that under oxidative and thermal stress, this compound could potentially degrade through pathways involving oxidation of the hydroxyl group, cleavage of the C-C and C-N bonds, and reactions leading to the formation of ureas and other complex structures.

Polymer Chemistry and Advanced Materials Research

N-(2-Hydroxyethyl)-1,5-pentanediamine as a Monomer in Polycondensation Reactions

Polycondensation is a fundamental process in polymer synthesis where monomers join together with the loss of a small molecule, such as water. The structure of this compound, featuring two amine groups and one hydroxyl group, makes it a trifunctional monomer, theoretically capable of participating in various polycondensation reactions to form complex polymer structures.

Polyamide Synthesis and Structural Modification

Polyamides are typically synthesized by the reaction of a diamine with a dicarboxylic acid. The incorporation of this compound into a polyamide backbone would introduce a pendant hydroxyethyl (B10761427) group. This functional group can significantly modify the polymer's properties. For instance, the hydroxyl group can increase the polymer's hydrophilicity and provide a reactive site for post-polymerization modifications, such as grafting other polymer chains or attaching specific functional molecules. While studies on polyamides derived from the parent monomer, 1,5-pentanediamine, have explored challenges like controlling side reactions to achieve high molecular weights, specific research detailing the synthesis and structural modification of polyamides using this compound is not extensively available in current literature. rsc.org The presence of the substituent on the nitrogen atom would also be expected to disrupt the crystalline structure typical of linear polyamides, potentially leading to more amorphous materials with lower melting points and increased solubility. wikipedia.org

Poly(ester amide) Formation and Architectural Control

Poly(ester amide)s combine the characteristic ester and amide linkages, offering a blend of properties from both polyesters and polyamides. researchgate.netgoogle.com this compound is an ideal monomer for this class of polymers. Its amine groups can react with dicarboxylic acids to form amide links, while its hydroxyl group can react with the same or different dicarboxylic acids to form ester links. This trifunctionality allows for the creation of branched or cross-linked polymer architectures. By controlling the reaction conditions, it is theoretically possible to selectively react the amine or hydroxyl groups, offering precise control over the final polymer architecture, leading to materials ranging from linear copolymers to complex dendritic structures. Research on other hydroxyl-functionalized diamines has shown their utility in creating elastomers, a potential application for polymers derived from this compound. researchgate.net

Polyurethane and Related Polymer Systems

Polyurethanes are formed by the reaction of diisocyanates with polyols. The hydroxyl group of this compound can readily participate in this reaction. Furthermore, its amine groups can react with isocyanates to form urea (B33335) linkages, leading to the formation of poly(urethane-urea)s. These polymers are known for their excellent mechanical properties, including high tensile strength and elasticity. The use of this compound as a chain extender or cross-linker in polyurethane systems could impart increased thermal stability and modified mechanical responses. While related diamines like 2-Methylpentamethylenediamine are used in polyurethane applications, specific studies detailing the use of this compound in this context are not prominent in the available literature. wikipedia.org

Impact of Monomer Structure on Polymer Properties and Performance (Theoretical and Experimental)

The specific structure of this compound is expected to have a significant impact on the properties of any resulting polymer.

Theoretical Impact:

Pendant Hydroxyl Group: This group is anticipated to increase the polymer's polarity, enhancing its moisture absorption and adhesion to polar substrates. It also serves as a reactive handle for cross-linking or functionalization.

Asymmetric Structure: The substitution on one of the nitrogen atoms disrupts the symmetry of the diamine, which is likely to hinder polymer chain packing and reduce crystallinity. This would result in polymers with higher transparency, lower melting points, and improved solubility compared to their counterparts made from unsubstituted 1,5-pentanediamine.

Secondary Amine: The presence of a secondary amine in the polymer backbone, once reacted, can influence the chain's flexibility and its hydrogen bonding capabilities, affecting the material's mechanical properties.

Experimental Data: Detailed experimental studies quantifying the precise impact of this compound on polymer properties are scarce in the published literature. While general principles of polymer science allow for these theoretical predictions, dedicated research is needed to validate and quantify these effects.

Advanced Polymer Architectures and Composites

The trifunctional nature of this compound makes it a valuable building block for creating advanced polymer architectures beyond simple linear chains.

Branched and Hyperbranched Polymers: By reacting with an AB2 type monomer or through self-condensation under specific conditions, this compound could form highly branched or hyperbranched polymers. These structures are known for their unique properties, such as low viscosity and high solubility.

Cross-linked Networks: The hydroxyl group provides a latent functionality that can be used to form cross-linked networks after the initial polymerization of the amine groups. This can be used to create thermosetting materials or hydrogels.

Composites: The pendant hydroxyl groups could serve as anchor points for inorganic fillers in the creation of polymer composites, potentially improving the interfacial adhesion between the polymer matrix and the filler, leading to enhanced mechanical properties.

Currently, there is a lack of specific examples in the literature of advanced polymer architectures or composites explicitly synthesized using this compound.

Polymerization Mechanisms and Controlled Synthesis Techniques

The polymerization involving this compound would primarily follow a step-growth mechanism, specifically polycondensation. The kinetics and mechanism can be complex due to the different reactivity of the primary amine, secondary amine, and hydroxyl group.

Controlling the polymerization is crucial to achieving desired polymer structures and molecular weights.

Selective Polymerization: By choosing appropriate reaction conditions (temperature, catalyst, solvent) and protecting groups, it might be possible to selectively polymerize through the amine groups first, leaving the hydroxyl groups available for a subsequent reaction.

Controlled Radical Polymerization: While the monomer itself is not typically suited for radical polymerization, it could be chemically modified to introduce a polymerizable group (e.g., an acrylate). Alternatively, polymers synthesized from this monomer could be used as macroinitiators for controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) to create complex block copolymers. mdpi.com

Research focusing on the specific polymerization mechanisms and the application of controlled synthesis techniques for this compound is an area that warrants further investigation to unlock the full potential of this versatile monomer. Studies on related systems highlight the importance of understanding and controlling side reactions, such as cyclization, which can limit the molecular weight of the resulting polymer. rsc.org

Coordination Chemistry and Metal Ion Complexation

Ligand Design and Chelating Capabilities of N-(2-Hydroxyethyl)-1,5-pentanediamine

This compound is an N,N,O-tridentate ligand, capable of coordinating with a metal ion through its two nitrogen atoms and the oxygen atom of the hydroxyl group. The flexible 1,5-pentanediamine backbone allows the ligand to form stable five- or six-membered chelate rings with a central metal ion, a key factor in the thermodynamic stability of the resulting complexes. The presence of the hydroxyethyl (B10761427) group introduces an additional coordination site and can influence the geometry and stereochemistry of the metal complex.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex. For instance, the direct reaction of the ligand with a metal salt in a 1:1 or 2:1 molar ratio can lead to the formation of mononuclear complexes. In some cases, the hydroxyl group may be deprotonated to act as an alkoxo bridge, leading to the formation of dinuclear or polynuclear complexes.

The characterization of these metal complexes involves a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Molar conductivity measurements can be used to determine the electrolytic nature of the complexes.

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Confirms the empirical formula and purity of the complex. |

| Molar Conductivity | Determines the electrolytic nature of the complex in solution. |

| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion through shifts in vibrational frequencies of functional groups (N-H, O-H, C-N). |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, which can indicate the coordination geometry. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex in the solid state. |

For example, in a study of metal complexes with the similar ligand N-(2-hydroxyethyl)-ethylenediamine, elemental analyses and magnetic moments were used to characterize novel transition metal saccharinato complexes. The study found that Mn(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) formed mononuclear complexes, while Fe(II) and Co(II) complexes were dimeric researchgate.net.

Spectroscopic and Computational Studies of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand interactions in complexes of this compound. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds upon complexation. A broadening and shift to lower frequency of the O-H stretching vibration, for instance, is indicative of coordination of the hydroxyl group to the metal ion.

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and geometry of the metal complexes. The d-d electronic transitions observed in the visible region of the spectrum are characteristic of the coordination environment of the metal ion. For example, the electronic spectra of copper(II) complexes can often distinguish between tetrahedral, square planar, and octahedral geometries nih.gov.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for studying the electronic structure, geometry, and bonding in metal complexes. DFT calculations can be used to optimize the geometry of the complexes, predict vibrational frequencies for comparison with experimental IR spectra, and calculate electronic transition energies to aid in the interpretation of UV-Vis spectra. These theoretical studies can provide a deeper understanding of the metal-ligand bonding and the factors influencing the stability and reactivity of the complexes. For instance, computational studies on various metal complexes have been used to validate proposed structures and understand their geometric arrangements nih.gov.

Table 2: Representative Spectroscopic Data for Analogous N-hydroxyethyl-diamine Metal Complexes

| Metal Ion | Spectroscopic Technique | Key Findings |

| Vanadium(IV)/(V) | IR, UV-Vis, EPR | Characterization of mononuclear and binuclear complexes with N-(2-hydroxyethyl)iminodiacetic acid, revealing details of the coordination environment. nist.gov |

| Copper(II) | EPR | Indicated a tetragonally distorted octahedral site for Cu(II) in complexes with N-(2-hydroxyethyl)-ethylenediamine. researchgate.net |

| Various Transition Metals | UV-Vis, IR | Used to characterize novel transition metal saccharinato complexes of N-(2-hydroxyethyl)-ethylenediamine. researchgate.net |

Applications in Metal Sequestration and Separation Research

The ability of this compound to form stable complexes with metal ions makes it a promising candidate for applications in metal sequestration and separation. The presence of multiple donor sites allows for the effective chelation of metal ions from aqueous solutions. This is particularly relevant for the removal of heavy metal pollutants from industrial wastewater or the separation of valuable metals from ores.

Functionalized diamines have been successfully incorporated into metal-organic frameworks (MOFs) to enhance their properties for specific applications, such as carbon dioxide capture researchgate.netnih.govkorea.ac.kr. Similarly, this compound could be used to functionalize solid supports like silica or polymers to create selective adsorbents for metal ions. The selectivity of these materials can be tuned by controlling the pH of the solution, as the protonation state of the amine and hydroxyl groups will affect their coordination ability.

Furthermore, the principles of ligand design can be applied to develop derivatives of this compound with enhanced selectivity for specific metal ions. For example, modification of the ligand backbone or the addition of other functional groups could lead to chelating agents with improved performance for targeted metal separation processes. Research in this area could lead to the development of more efficient and environmentally friendly methods for metal recovery and remediation.

Catalytic Applications and Reaction Enhancement

N-(2-Hydroxyethyl)-1,5-pentanediamine as a Catalyst or Co-catalyst

There is currently no specific data in the reviewed literature that details the use of this compound as either a primary catalyst or a co-catalyst in chemical reactions. While the broader family of amines and amino-alcohols are utilized in catalysis, the specific efficacy and role of this compound have not been reported.

Role in Homogeneous and Heterogeneous Catalytic Systems

Information regarding the application of this compound in either homogeneous or heterogeneous catalytic systems is not present in the available literature. For a compound to be utilized in homogeneous catalysis, it would typically be soluble in the reaction medium, often as a ligand for a metal complex. In heterogeneous catalysis, it might be immobilized on a solid support. However, no such systems involving this compound have been described in the searched scientific reports.

Mechanistic Studies of Catalytic Activity

Consistent with the lack of documented applications, there are no mechanistic studies available that elucidate the potential catalytic activity of this compound. Such studies would typically follow the observation of catalytic performance and would involve techniques to understand the reaction pathways, the nature of the active species, and the kinetics of the transformation.

Application in Specific Chemical Transformations (e.g., Carbonylation, Polymerization)

The literature search did not yield any specific examples of this compound being used to catalyze carbonylation or polymerization reactions. While pentanediamine (B8596099) itself is a monomer used in the synthesis of polyamides, the influence of the N-(2-hydroxyethyl) substituent on polymerization processes or its potential to catalyze such reactions has not been investigated in the available resources. Research into the polymerization of bio-sourced pentanediamine-derived semi-aromatic copolyamides has focused on controlling side reactions like deamination and cyclization to increase molecular weight, but does not mention the use of this compound as a catalyst.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Compound and Derivative Analysis

Chromatographic methods are paramount for the separation and analysis of N-(2-Hydroxyethyl)-1,5-pentanediamine. Due to the inherent properties of polyamines, such as high polarity and lack of a strong chromophore, derivatization is a common and often necessary step to enhance detection and improve chromatographic performance. psu.edu

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polyamines, including this compound. Pre-column or post-column derivatization is typically employed to attach a UV-absorbing or fluorescent tag to the amine groups, thereby increasing detection sensitivity. psu.edu

Detailed research findings indicate that reversed-phase HPLC is the most common approach. scirp.orgsigmaaldrich.com The separation is generally achieved on a C18 column, which effectively separates the derivatized polyamines based on their hydrophobicity. researchgate.netsqu.edu.om The choice of derivatizing agent is critical and depends on the desired sensitivity and the detection method available.

Common derivatization strategies applicable to this compound include:

Benzoylation: Using benzoyl chloride to form benzoylated derivatives allows for detection by UV spectrophotometry. scirp.org This method is robust and provides good resolution and reproducibility. scirp.org

Dansylation: Dansyl chloride reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection using a fluorescence detector. nih.govnih.gov This enhances the ability to measure low concentrations of the analyte. nih.gov

O-Phthalaldehyde (OPA) Derivatization: OPA, in the presence of a thiol like N-acetyl-L-cysteine, rapidly reacts with primary amines to yield intensely fluorescent isoindole derivatives. sigmaaldrich.comresearchgate.net This method is highly sensitive and can be automated for high-throughput analysis. sigmaaldrich.com

The following table summarizes common HPLC derivatization reagents used for polyamine analysis.

Table 1: HPLC Derivatization Reagents for Polyamine Analysis

| Derivatization Reagent | Detection Method | Type | Reference |

|---|---|---|---|

| Benzoyl Chloride | UV | Pre-column | scirp.org |

| Dansyl Chloride | Fluorescence | Pre-column | nih.govnih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence | Pre- or Post-column | sigmaaldrich.comresearchgate.net |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | DAD | Pre-column | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the quantification and structural elucidation of volatile compounds. For non-volatile analytes like this compound, derivatization is mandatory to increase their volatility and thermal stability. psu.edubohrium.com

The derivatization process converts the polar amine and hydroxyl groups into less polar, more volatile moieties. Common derivatizing agents for GC-MS analysis of amines include:

Acylating Agents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA) react with amine and hydroxyl groups to form stable, volatile derivatives that are well-suited for GC separation and MS detection. bohrium.comresearchgate.net

Silylating Agents: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is used to form tert-butyldimethylsilyl (tBDMS) derivatives, which exhibit excellent chromatographic properties and produce characteristic mass spectra. northwestern.edu

Chloroformates: Ethylchloroformate has been used for the extractive derivatization of polyamines, offering a rapid and robust sample preparation method. nih.gov

Once derivatized, the compound is introduced into the GC, where it is separated from other components on a capillary column, such as a DB-5MS. nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the analyte. nih.gov For quantitative studies, selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity. researchgate.net

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous structural confirmation and purity assessment of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be used to provide a complete structural assignment for this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet, while the protons on the carbons bonded to the nitrogen atoms would exhibit more complex splitting patterns due to coupling with protons on adjacent carbons. Signals from the pentanediamine (B8596099) backbone would be predicted based on data from similar structures like 1,5-diaminopentane. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would be expected to display seven distinct signals, corresponding to the seven unique carbon atoms in the structure. The chemical shifts of these carbons would confirm the presence of the different functional groups: the carbon bonded to the hydroxyl group would be found in the 60-70 ppm range, while carbons bonded to the amine groups would appear in the 30-50 ppm range. 2D NMR techniques like COSY, HSQC, and HMBC would be used for a complete and unambiguous assignment of all proton and carbon signals. bas.bg

The following table outlines the predicted NMR spectral data for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| HO-CH₂ -CH₂-NH- | ~3.6 (triplet) | ~60 |

| HO-CH₂-CH₂ -NH- | ~2.7 (triplet) | ~51 |

| -NH-CH₂ -(CH₂)₃-NH₂ | ~2.6 (multiplet) | ~49 |

| -CH₂-CH₂ -CH₂-CH₂ -CH₂- | ~1.5 (multiplet) | ~32 |

| -CH₂-CH₂-CH₂ -CH₂-CH₂- | ~1.4 (multiplet) | ~24 |

| -(CH₂)₃-CH₂ -NH₂ | ~2.7 (multiplet) | ~42 |

| -NH - and -NH₂ | Broad singlet | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

A broad band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group and the N-H stretching vibrations of the primary and secondary amines. nist.govspectrabase.com

Absorption bands just below 3000 cm⁻¹ corresponding to the C-H stretching of the alkane backbone.

An N-H bending (scissoring) vibration for the primary amine group around 1650-1580 cm⁻¹. nist.gov

A C-O stretching vibration band typically found in the 1050-1150 cm⁻¹ range, confirming the presence of the primary alcohol. researchgate.net

C-N stretching vibrations, which would appear in the fingerprint region between 1250 and 1000 cm⁻¹.

The following table summarizes the principal expected FTIR absorption bands.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Alcohol) | Stretch, broad | 3400 - 3300 | spectrabase.comresearchgate.net |

| N-H (Amine) | Stretch | 3400 - 3300 | nist.govnist.gov |

| C-H (Alkane) | Stretch | 2950 - 2850 | nist.govnist.gov |

| N-H (Primary Amine) | Bend (scissoring) | 1650 - 1580 | nist.gov |

| C-O (Primary Alcohol) | Stretch | 1150 - 1050 | researchgate.net |

| C-N (Amine) | Stretch | 1250 - 1000 | nist.gov |

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass: 146.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 146, confirming its molecular weight.

The fragmentation pattern is highly predictable for amines and alcohols and provides structural confirmation. Key fragmentation pathways would include:

Alpha-cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. Expected fragments include [CH₂=NH₂]⁺ at m/z 30 and [CH₂=NHCH₂CH₂OH]⁺ at m/z 74.

Loss of Water: Alcohols readily lose a molecule of water (18 Da), which would result in a fragment ion at m/z 128 (M-18).

Cleavage of the Alkyl Chain: Fragmentation can occur along the pentyl chain, leading to a series of ions separated by 14 Da (-CH₂- units), similar to the fragmentation of 1,5-pentanediamine itself. nist.gov

The following table lists the predicted key fragments in the mass spectrum.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 146 | [C₇H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 128 | [C₇H₁₆N₂]⁺ | Loss of H₂O |

| 115 | [C₆H₁₃N₂]⁺ | Loss of CH₂OH |

| 101 | [C₅H₁₁N₂]⁺ | Cleavage of ethyl group from secondary amine |

| 87 | [C₄H₉N₂]⁺ | Cleavage of propyl group |

| 74 | [C₃H₈NO]⁺ | Alpha-cleavage: [CH₂=NHCH₂CH₂OH]⁺ |

| 30 | [CH₄N]⁺ | Alpha-cleavage: [CH₂=NH₂]⁺ |

Elemental Analysis and Thermogravimetric Studies

The characterization of this compound involves a combination of analytical techniques to confirm its elemental composition and to evaluate its thermal stability. Elemental analysis provides the fundamental percentage composition of elements within the molecule, while thermogravimetric analysis offers insights into its behavior at elevated temperatures.

Elemental Analysis

Elemental analysis is a crucial step in the characterization of a synthesized compound, ensuring its purity and confirming its molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C7H18N2O. This provides a baseline against which experimentally determined values can be compared to verify the identity and purity of the compound.

The theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are presented in the table below. Experimental values, obtained from combustion analysis, would be expected to align closely with these calculated figures for a pure sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 57.49 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 12.42 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.17 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.95 |

| Total | | | | 146.23 | 100.00 |

Thermogravimetric Studies (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

While specific, detailed TGA data for this compound is not extensively available in public literature, its thermal behavior can be inferred from its structural components and data for related compounds. The presence of both amine and hydroxyl functional groups suggests that the initial stages of thermal degradation may involve the loss of these groups. A safety data sheet for the compound indicates a boiling point of 272°C, which suggests that significant mass loss due to vaporization would occur around this temperature under atmospheric pressure. chemicalbook.com

Thermal degradation studies on analogous amine compounds used in applications such as CO2 capture indicate that decomposition pathways can be complex. nih.gov For hydroxyethyl-substituted amines, degradation can be initiated by factors such as high temperatures and the presence of oxygen. nih.gov The degradation process for such amines often involves intramolecular or intermolecular reactions, leading to the formation of a variety of smaller, volatile molecules and stable, less-volatile residues.

A typical TGA experiment for this compound would involve heating a small sample at a constant rate in an inert atmosphere (e.g., nitrogen) to observe the temperatures at which mass loss occurs. The resulting TGA curve would depict the percentage of initial mass remaining as the temperature increases. Key features of the thermogram would include the onset temperature of decomposition and the temperatures at which the rate of mass loss is at its maximum.

Table 2: Physical and Thermal Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Decomposition Information |

|---|---|---|---|---|

| This compound | 23545-30-4 | C7H18N2O | 272 | No specific decomposition temperature data is publicly available. chemicalbook.com |

| 1,5-Pentanediamine (Cadaverine) | 462-94-2 | C5H14N2 | 178-180 | Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide. fishersci.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional structure and electronic landscape of a molecule.

For N-(2-Hydroxyethyl)-1,5-pentanediamine, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Due to the flexible pentanediamine (B8596099) backbone and the hydroxyethyl (B10761427) group, the molecule can exist in numerous conformations. Computational methods allow for the exploration of this conformational space to identify the most stable structures in the gas phase and in different solvent environments. Intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogens is a key feature that would be investigated, as it can significantly influence the molecule's preferred shape.

Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and its interactions with other chemical species. Key electronic properties that would be calculated for this compound are summarized in the table below.

| Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity. | The presence of lone pairs on the nitrogen and oxygen atoms would likely result in a relatively high-energy HOMO, leading to a moderate HOMO-LUMO gap and suggesting a propensity to act as an electron donor. |

| Ionization Potential | The energy required to remove an electron from the molecule. It is related to the HOMO energy. | This value would quantify the ease with which the molecule can be oxidized, a key parameter in its potential applications in materials science and as a reducing agent. |

| Electron Affinity | The energy released when an electron is added to the molecule. It is related to the LUMO energy. | This would indicate the molecule's ability to accept an electron, which is relevant for understanding its behavior in redox reactions. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. | The presence of polar N-H, O-H, and C-N bonds would result in a significant dipole moment, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | The MEP would visually highlight the electron-rich areas (around the nitrogen and oxygen atoms) susceptible to electrophilic attack and the electron-deficient areas (around the hydrogens of the amine and hydroxyl groups) prone to nucleophilic attack. |

Studies on similar amino alcohols and diamines using DFT have shown that the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) can provide accurate predictions of both structural and electronic properties. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in the liquid phase and its interactions with other molecules, such as solvents or other monomers.

A key focus of MD simulations for this compound would be the characterization of intermolecular hydrogen bonds. The molecule has multiple hydrogen bond donors (the N-H and O-H groups) and acceptors (the lone pairs on the nitrogen and oxygen atoms). In a condensed phase, these groups will form a complex and dynamic network of hydrogen bonds with neighboring molecules. MD simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometric characteristics (bond distances and angles). This information is crucial for understanding the liquid structure, viscosity, and transport properties of the substance.

Simulations of this compound in aqueous solution would reveal how it interacts with water molecules. The polar functional groups are expected to form strong hydrogen bonds with water, contributing to its solubility. MD can be used to calculate the radial distribution functions between the atoms of the solute and water, providing a statistical picture of the local solvent structure around the molecule. The principles of such simulations are well-established for various organic molecules in aqueous solutions. nih.gov

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules. By analyzing the trajectories, one can observe whether the molecules tend to form clusters or other organized structures in non-polar solvents, driven by the polar interactions of the amine and hydroxyl groups.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers methods to predict the reactivity of a molecule and to explore the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, these studies would focus on the reactivity of its functional groups.

The reactivity of the primary amine, secondary amine, and hydroxyl group can be assessed using various theoretical descriptors derived from quantum chemical calculations. Fukui functions, for example, can be calculated to identify the most nucleophilic and electrophilic sites within the molecule. It is expected that the nitrogen atoms would be the primary nucleophilic centers, while the acidic protons on the amines and the hydroxyl group would be the primary sites for deprotonation in the presence of a base.

Computational methods can be used to model specific reactions. For instance, the acylation of the amine groups or the esterification of the hydroxyl group can be studied by calculating the activation energies and reaction enthalpies for different pathways. This would help in predicting the most favorable reaction conditions and the likely products. Theoretical studies on the reactivity of substituted diamines have provided frameworks for understanding how electronic and steric factors influence their chemical behavior. nih.gov

Similarly, the mechanism of its reaction as a curing agent for epoxy resins could be modeled. By calculating the energy barriers for the nucleophilic attack of the primary and secondary amines on the epoxide ring, one can predict the kinetics of the curing process and the structure of the resulting polymer network.

Modeling of Polymerization Processes and Polymer Conformation

This compound is a bifunctional monomer due to the presence of two amine groups and a hydroxyl group, making it a candidate for step-growth polymerization. Computational modeling can be used to simulate its polymerization with other monomers, such as dicarboxylic acids or diisocyanates, to form polyamides or polyurethanes, respectively.

Modeling of the polymerization process can be performed at different levels of theory. Quantum chemical methods can be used to study the elementary reaction steps of the polymerization, such as the condensation reaction between an amine and a carboxylic acid to form an amide bond. youtube.com These calculations would provide the activation energies and reaction rates for the individual steps.

On a larger scale, coarse-grained molecular dynamics or Monte Carlo simulations can be used to model the growth of polymer chains and the resulting polymer morphology. These simulations can predict important properties of the final polymer, such as its molecular weight distribution, degree of branching (if the hydroxyl group also participates in the reaction), and its conformational properties in solution or in the solid state. The presence of the flexible pentyl chain and the polar functional groups would influence the chain stiffness and the intermolecular interactions between polymer chains, which in turn determine the material's macroscopic properties like its glass transition temperature and mechanical strength.

Chelation Thermodynamics and Complex Stability Modeling

The presence of multiple nitrogen and oxygen atoms makes this compound a potential chelating agent for metal ions. Computational chemistry can be used to model the thermodynamics of complex formation and to predict the stability of the resulting metal complexes.

DFT calculations are a powerful tool for studying the structure and bonding of metal complexes. By modeling the complex of this compound with various metal ions, one can determine the preferred coordination geometry and the bond strengths between the metal and the donor atoms. The molecule can potentially act as a tridentate ligand, coordinating through the two nitrogen atoms and the oxygen atom of the hydroxyl group.

The stability of the metal complexes can be quantified by calculating the Gibbs free energy of the complexation reaction in solution. This involves computing the energies of the free ligand, the solvated metal ion, and the final complex. The stability constants (log K) of the complexes can then be estimated, which is a crucial parameter for applications in areas such as metal ion sequestration, catalysis, and analytical chemistry.

The table below presents hypothetical, yet plausible, calculated stability constants for complexes of this compound with some common divalent metal ions, based on trends observed for similar amino-alcohol ligands. researchgate.netlibretexts.org

| Metal Ion | Log K (Predicted) | Coordination Mode |

| Cu(II) | 9.5 | Tridentate (N,N',O) |

| Ni(II) | 7.2 | Tridentate (N,N',O) |

| Zn(II) | 6.8 | Tridentate (N,N',O) |

| Co(II) | 6.5 | Tridentate (N,N',O) |

These computational predictions can guide experimental studies by identifying which metal ions are likely to form stable complexes with this compound and by providing insights into the structure of these complexes at the atomic level.

Environmental Research and Attenuation Mechanisms Academic Focus

Biotransformation Pathways and Microbial Degradation

While specific studies on the biotransformation of N-(2-Hydroxyethyl)-1,5-pentanediamine are not extensively documented, its degradation pathways can be inferred from research on analogous polyamines and N-functionalized amines. nih.gov Microbial communities in soil, water, and wastewater treatment systems are the primary drivers of its breakdown. canada.camdpi.com The presence of both amine and alcohol functionalities offers multiple points for enzymatic attack.

The initial steps in the microbial degradation of this compound likely involve one of two primary enzymatic actions:

Oxidation of the Hydroxyl Group: The primary alcohol group can be oxidized by microbial alcohol dehydrogenases and aldehyde dehydrogenases to first form an intermediate aldehyde, which is then rapidly converted to the corresponding carboxylic acid. mdpi.com This process increases the polarity and water solubility of the molecule.

Deamination or N-Dealkylation: The amine groups are susceptible to attack by amine oxidases or dehydrogenases. ethz.ch This can lead to the cleavage of the C-N bond, releasing the hydroxyethyl (B10761427) group and the pentanediamine (B8596099) backbone, or oxidation of the terminal amine groups. The degradation of the pentanediamine moiety would likely proceed through pathways established for other diamines.

Following these initial transformations, the resulting intermediates are expected to enter central metabolic pathways. For instance, the carbon backbone can be further broken down via processes like β-oxidation, ultimately leading to mineralization into carbon dioxide, water, and ammonia. nih.gov The rate and extent of biodegradation are influenced by environmental conditions such as pH, temperature, oxygen availability, and the specific microbial consortia present. mdpi.com Short-chain aliphatic amines are generally considered to be readily biodegradable. nih.gov

Table 1: Plausible Microbial Biotransformation Reactions for this compound

| Reaction Type | Functional Group Targeted | Key Enzyme Classes Involved | Resulting Intermediate Type |

| Hydroxyl Oxidation | -CH₂OH (Hydroxyethyl) | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Carboxylic Acid |

| N-Dealkylation | C-N bond of the hydroxyethyl group | Amine Oxidase/Dehydrogenase | 1,5-Pentanediamine and Glycolaldehyde |

| Deamination | -NH₂ (Amine) | Amine Oxidase/Dehydrogenase | Aldehyde/Ketone |

| N-Acetylation | -NH₂ (Amine) | N-Acetyltransferase | Acetylated Amine |

Sorption and Transport Phenomena in Aquatic and Terrestrial Systems

The movement of this compound through soil and aquatic systems is dictated by its physical and chemical properties, primarily its water solubility and its tendency to sorb to solids. chemsafetypro.com

Water Solubility and Mobility: The presence of two amine groups and a hydroxyl group makes this compound a polar and hydrophilic molecule. This high polarity suggests it will have high water solubility and, consequently, a low octanol-water partition coefficient (Kow). A low Kow value indicates a low tendency to partition into organic matter. Therefore, in aquatic systems, it is expected to remain primarily in the water column rather than accumulating in fatty tissues of organisms. canada.ca

Table 2: Expected Environmental Distribution and Transport Characteristics

| Environmental Compartment | Dominant Process | Expected Behavior | Rationale |

| Air | Photo-oxidation | Short persistence | Rapid reaction with hydroxyl radicals. epa.gov |

| Water | Dissolution, Advection | High mobility in the water column | High polarity and water solubility. canada.ca |

| Soil | Sorption (Cation Exchange) | Low to moderate mobility | Protonated amine groups bind to negative sites on soil particles. nih.govresearchgate.net |

| Sediment | Partitioning, Sorption | Potential for accumulation | Sorption to organic matter and clay particles in sediment. canada.ca |

| Biota | Bioaccumulation | Low potential | High water solubility and low Kow suggest low partitioning into fatty tissues. canada.ca |

Environmental Impact Assessment of Related Chemicals in Research Contexts

The environmental risk of this compound can be inferred by assessing data on similar short-chain aliphatic amines and alkanolamines. These assessments generally consider ecotoxicity towards aquatic and terrestrial organisms. canada.canih.gov

Short-chain aliphatic amines are often categorized as having a low potential for ecological harm due to their rapid biodegradation and lower toxicity compared to their long-chain counterparts. canada.cacanada.ca However, all amines can exhibit pH-dependent toxicity, as changes in pH affect their speciation (ionic vs. neutral form) and bioavailability.

Aquatic Ecotoxicity: Aliphatic amines can be toxic to aquatic organisms. nih.gov The toxicity often depends on the specific structure of the amine. For instance, studies on various aliphatic amines have shown a range of effects on organisms like fish, invertebrates (e.g., Daphnia), and algae. The primary amine functional groups are key to their mode of toxic action. industrialchemicals.gov.au

Terrestrial Ecotoxicity: In the terrestrial environment, the primary concern is the potential impact on soil microorganisms and plants. While some studies show that certain short-chain aliphatic compounds are of low toxicity to soil microbes and plants, high concentrations could be detrimental. nih.gov As nitrogen-containing compounds, their degradation can release ammonia, which at low levels can be a nutrient but at high concentrations can be toxic.

Formation of Secondary Pollutants: A significant consideration in the environmental impact of amines is their potential to form more hazardous secondary products. For example, under specific conditions, particularly in industrial settings or in the atmosphere in the presence of nitrogen oxides (NOx), amines can react to form nitrosamines and nitramines. epa.govnih.gov Many of these transformation products are of greater environmental and health concern than the parent amine.

Table 3: Ecotoxicity Data for Structurally Related Aliphatic Amines

| Chemical | Organism | Endpoint | Value | Reference |

| Ethylenediamine (B42938) | Daphnia magna (Water Flea) | 48h EC50 | 14.7 mg/L | ECHA |

| 1,5-Pentanediamine (Cadaverine) | Daphnia magna (Water Flea) | 48h EC50 | 26 mg/L | ECHA |

| n-Propylamine | Phosphobacterium phosphoreum | 15 min EC50 | >100 µM | nih.gov |

| Trimethylamine | Phosphobacterium phosphoreum | 15 min EC50 | >100 µM | nih.gov |

| Chloropropylamine | Phosphobacterium phosphoreum | 15 min EC50 | 12.68 µM | nih.gov |

Note: This table provides context using data for related compounds. EC50 (Median Effective Concentration) is the concentration of a chemical that causes an effect in 50% of the test organisms.

Emerging Research Frontiers and Future Directions

Integration with Sustainable Chemistry Principles

The integration of N-(2-Hydroxyethyl)-1,5-pentanediamine into sustainable chemical processes is a key area of emerging research. This aligns with the growing global emphasis on developing bio-based products to reduce reliance on non-renewable petroleum resources. mdpi.comnih.gov The production of diamines, which are crucial monomers for polyamides, is increasingly shifting towards renewable raw materials. mdpi.com This shift is critical for establishing a more sustainable plastics industry. mdpi.com

The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of renewable feedstocks, are central to the future of chemical manufacturing. patsnap.comresearchgate.net In this context, this compound, derivable from renewable sources, presents a significant advantage. Bio-based diamines are now recognized as important building blocks for creating sustainable biopolymers. acs.org The use of renewable monomers is a critical aspect of decreasing the environmental footprint of polymer production. google.com

Exploration of Novel Applications in Niche Chemical Fields

The distinctive molecular structure of this compound opens up possibilities for its use in various niche chemical sectors. Its combination of amine and hydroxyl functional groups makes it a versatile candidate for several applications.

One of the most promising areas is in the formulation of advanced polymers. Diamines are fundamental components in the synthesis of polyamides. mdpi.comnih.gov The hydroxyl group in this compound can introduce desirable properties such as improved hydrophilicity and sites for further functionalization in the resulting polymer. Furthermore, diamines are widely used as curing agents for epoxy resins. rsc.org The incorporation of this compound in epoxy formulations could enhance adhesion and corrosion resistance.

The presence of multiple functional groups also suggests its potential as a cross-linking agent. In the realm of polymer chemistry, cross-linking agents are vital for modifying the mechanical and thermal properties of materials. The amine and hydroxyl groups can participate in various cross-linking reactions, leading to the formation of robust polymer networks.

Additionally, the ability of amine-functionalized polymers to capture carbon dioxide is a significant area of research. organic-chemistry.org Porous aromatic frameworks functionalized with amines have shown considerable promise for CO2 capture. organic-chemistry.org The structure of this compound makes it a candidate for developing new sorbents for this purpose.

Advancements in Synthetic Scalability and Green Chemistry Methodologies

The development of efficient, scalable, and environmentally friendly methods for synthesizing this compound is crucial for its commercial viability. Current research in organic synthesis is increasingly focused on green methodologies that minimize waste and energy consumption.

Biocatalysis has emerged as a powerful tool for the synthesis of amine-containing pharmaceuticals and chemicals, offering a greener alternative to traditional metal-catalyzed routes. researchgate.net The use of enzymes can facilitate the installation of chiral amine functionalities with high stereocontrol. researchgate.net Biocatalytic strategies for the synthesis of chiral amines are gaining traction due to their efficiency. lookchem.com Specifically, the biocatalytic synthesis of primary, secondary, and tertiary amines from α,β-unsaturated ketones has been demonstrated, showcasing the potential for creating complex amine structures with multiple stereocenters. organic-chemistry.orgrsc.org

The synthesis of amino alcohols, which share functional similarities with this compound, is also benefiting from green chemistry approaches. Visible-light photocatalysis is being explored for the synthesis of 1,2-amino alcohols in water at room temperature, offering a simple and mild production method. tandfonline.com Metal-free protocols for the synthesis of β-amino alcohols from plant-derived polyphenols are also being developed. These advancements in the green synthesis of related compounds provide a roadmap for developing sustainable manufacturing processes for this compound.

A comparative look at different synthesis strategies for amino alcohols highlights the move towards greener approaches:

| Synthesis Method | Catalyst/Conditions | Solvent | Key Advantages |

| Traditional Aminolysis | Often requires metal catalysts (e.g., Zinc(II) perchlorate) or high pressure | Organic Solvents | Established methodology |

| Catalyst-Free Aminolysis | No catalyst required | Water or polar mixed solvents | Simplicity, reduced catalyst waste. researchgate.net |

| Visible-Light Photocatalysis | Photocatalyst (e.g., Eosin Y) | Water | Mild conditions, use of renewable energy source. patsnap.comtandfonline.com |

| Biocatalysis | Enzymes (e.g., amine dehydrogenases, transaminases) | Aqueous media | High selectivity, mild conditions, renewable catalysts. researchgate.netlookchem.com |

Interdisciplinary Research with Other Scientific Domains

The future development and application of this compound will likely be driven by interdisciplinary research that bridges chemistry with materials science, biotechnology, and environmental science.

In materials science, the incorporation of functional diamines like this compound into polymers can lead to materials with tailored properties. For instance, new fluorine-containing diamine monomers are being designed to create polyimides with improved optical transparency and thermal stability for applications in flexible electronics. mdpi.com The hydroxyl functionality of this compound could be leveraged to create polymers with unique surface properties or for the development of advanced coatings and adhesives. acs.org

In the field of biotechnology, the biosynthesis of diamines from renewable feedstocks is a major research focus. mdpi.comnih.gov Microbial factories like Escherichia coli and Corynebacterium glutamicum are being engineered to produce various diamines, paving the way for a bio-based plastics industry. nih.gov The development of biocatalytic routes to this compound would be a significant step towards its sustainable production.

From an environmental perspective, the use of this compound in applications such as CO2 capture or as a component in recyclable polymers aligns with the principles of a circular economy. google.comorganic-chemistry.org Research into the lifecycle of polymers derived from this diamine will be essential to ensure their environmental sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.